molecular formula C8H13NO2 B2451330 (5-(tert-Butyl)isoxazol-3-yl)methanol CAS No. 202817-06-9

(5-(tert-Butyl)isoxazol-3-yl)methanol

Cat. No.: B2451330
CAS No.: 202817-06-9
M. Wt: 155.197
InChI Key: ZEWDREDIDBZTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(tert-Butyl)isoxazol-3-yl)methanol: is an organic compound that features an isoxazole ring substituted with a tert-butyl group at the 5-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-(tert-Butyl)isoxazol-3-yl)methanol is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds .

Biology: In biological research, this compound can be used to study the effects of isoxazole derivatives on various biological systems. It may serve as a precursor for the synthesis of biologically active molecules .

Medicine: The isoxazole ring is a common motif in many drugs, and this compound could be used to create new therapeutic agents .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes .

Comparison with Similar Compounds

  • (5-tert-Butyl-isoxazol-3-yl)-cyclopropyl-methanol
  • (5-tert-Butyl-isoxazol-3-yl)-cyclopentyl-methanol
  • (5-tert-Butyl-isoxazol-3-yl)-cyclobutyl-methanol

Comparison: Compared to these similar compounds, (5-(tert-Butyl)isoxazol-3-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical and physical properties. The methanol group can participate in hydrogen bonding and other interactions, making this compound distinct in its reactivity and applications .

Properties

IUPAC Name

(5-tert-butyl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWDREDIDBZTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.83 g of ethyl 5-t-butyl-isoxazole-5-carboxylate was dissolved in 18 ml of tetrahydrofuran, and 0.70 g of sodium borohydride in 10 ml of ethanol was then added. The mixture was stirred at room temperature for 10 hours. After 5 ml of water was added, the reaction mixture was concentrated to 5 ml under reduced pressure. The concentrated solution was extracted with methyl-t-butyl ether. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 0.62 g of (5-t-butyl-isoxazol-3-yl)methanol.
Name
ethyl 5-t-butyl-isoxazole-5-carboxylate
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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